7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Beschreibung
Eigenschaften
IUPAC Name |
7-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2/c14-10-5-6-17-8-12(16-13(17)7-10)9-1-3-11(15)4-2-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXPMIPYQIGWKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=CC(=CC3=N2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60669617 | |
| Record name | 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947533-55-3 | |
| Record name | 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60669617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: These involve the reaction of a 2-aminopyridine with a suitable aldehyde or ketone under acidic or basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different molecules through an oxidative process, often using metal catalysts.
Tandem Reactions: These are sequences of reactions where the product of one reaction becomes the reactant for the next, all occurring in a single reaction vessel.
Analyse Chemischer Reaktionen
7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of a substituent on the imidazo[1,2-a]pyridine ring with another group.
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
One of the primary applications of 7-bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is in the field of oncology. Compounds derived from imidazo[1,2-a]pyridine scaffolds have been shown to exhibit potent inhibitory effects against various cancer cell lines. For instance, research indicates that derivatives of this compound can inhibit FLT3 kinase, which is a critical target in acute myeloid leukemia (AML) treatment. In a study, several imidazopyridine derivatives were synthesized and evaluated for their FLT3 inhibitory activity, showing promising results with IC50 values in the low micromolar range .
| Compound | FLT3 IC50 (μM) | Ligand Efficiency |
|---|---|---|
| This compound | 0.480 | 0.55 |
| Compound 17 | <1.0 | 0.52 |
| Compound 25 | ~1.0 | 0.49 |
Neuropharmacology
The compound has also been explored for its neuropharmacological properties. Research has identified imidazo[1,2-a]pyridine derivatives as antagonists for neuropeptide S receptors, which are implicated in anxiety and stress responses . The ability to modulate these receptors suggests potential applications in treating anxiety disorders.
Green Chemistry
The synthesis of this compound can be achieved through environmentally friendly methods. Recent advancements have introduced rapid and efficient synthetic routes that utilize aqueous conditions and avoid toxic metals . This aligns with the principles of green chemistry, promoting sustainable practices in pharmaceutical development.
Functionalization Studies
Functionalization of the imidazo[1,2-a]pyridine core allows for the introduction of various substituents that can enhance biological activity or selectivity towards specific targets. Studies have demonstrated that modifying the 7-position can significantly alter the reactivity and biological profile of these compounds .
Inhibitory Effects on Cancer Cell Lines
In a systematic study, several analogs of this compound were screened against AML cell lines such as MV4-11 and Molm-14. The results indicated that certain modifications at the phenyl ring improved potency while maintaining low cytotoxicity in normal cells .
Exploration in Drug Discovery
The compound has been utilized as a lead structure in drug discovery programs targeting various kinases involved in cancer signaling pathways. Its structural features allow for extensive modifications that can be tailored to enhance selectivity and efficacy against specific cancer types .
Wirkmechanismus
The mechanism of action of 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Key Observations:
- Electron-Withdrawing Groups (EWGs): Bromine at C7 (as in the target compound) increases electron deficiency, enhancing interactions with kinase catalytic pockets (e.g., c-Met) compared to methyl or hydrogen substituents .
- Positional Effects: Halogen placement significantly impacts bioactivity. For example, bromine at C7 outperforms chlorine at C6 in kinase inhibition due to improved steric and electronic compatibility .
- Metabolic Stability: The 4-fluorophenyl group at C2 reduces oxidative metabolism compared to chlorophenyl analogues, as demonstrated in comparative degradation studies .
Pharmacological Profiles
Kinase Inhibition
- c-Met Inhibition: this compound derivatives exhibit IC₅₀ values in the nanomolar range, outperforming 8-fluoro and unsubstituted analogues. The bromine atom at C7 enhances binding to the hydrophobic back pocket of c-Met .
- ALK Inhibition: Imidazo[1,2-a]pyridines with aryl halides at C2 (e.g., 4-fluorophenyl) show potent ALK inhibition (IC₅₀ < 50 nM), though bromine at C7 may reduce solubility compared to methyl or methoxy groups .
Anticholinesterase Activity
- AChE/BChE Inhibition: Substituents at C7 and C2 influence selectivity. For example:
Biologische Aktivität
7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are characterized by their fused nitrogen-containing heterocyclic structure, which contributes to their broad spectrum of biological activities. These compounds have been studied for various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-viral effects. The specific substitution patterns on the imidazo[1,2-a]pyridine scaffold play a crucial role in determining the biological activity of these compounds.
- Molecular Formula : C13H8BrFN2
- Molecular Weight : 291.12 g/mol
- CAS Number : 947533-55-3
The biological activity of this compound is primarily attributed to its interactions with various biological targets. The compound has shown potential in:
- Inhibiting Kinases : Certain derivatives exhibit inhibitory activity against kinases involved in cancer progression.
- Antiviral Activity : Research indicates that imidazo[1,2-a]pyridines can act as antiviral agents by interfering with viral replication processes.
- Anti-trypanosomal Activity : This compound has demonstrated effectiveness against Trypanosoma species, suggesting its potential use in treating diseases like Chagas disease.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anti-Cancer Properties :
- Antiviral Activity :
- Anti-Trypanosomal Activity :
Q & A
Q. What are the established synthetic routes for 7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine, and what key reaction conditions influence yield?
The synthesis typically involves a multi-step process starting with brominated intermediates. For example, a common route involves:
- Bromination : Initial bromination of a precursor (e.g., 2-acetylfuran) using N-bromosuccinimide (NBS) or bromine under controlled conditions .
- Cyclization : Formation of the imidazo[1,2-a]pyridine core via condensation with 4-fluorophenyl-containing reagents. A reported method uses phosphorus oxychloride (POCl₃) and DMF in chloroform at 0–10°C, followed by reflux to drive the reaction to completion .
- Critical Conditions : Temperature control (<10°C during reagent addition), solvent choice (chloroform for stability), and stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to POCl₃) significantly impact yield .
Q. How can researchers characterize the structural integrity of this compound derivatives?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. For example, the 7-bromo substituent deshields adjacent protons, producing distinct splitting patterns .
- X-ray Diffraction : Resolves ambiguities in regiochemistry, particularly for bromine placement and fused-ring conformations .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₃H₈BrFN₂ has a theoretical MW of 295.04) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental spectral data for this compound?
- Multi-Technique Cross-Validation : Combine NMR, X-ray, and IR data to validate computational models. For instance, discrepancies in predicted vs. observed ¹³C chemical shifts may arise from solvent effects or crystal packing, which X-ray can clarify .
- DFT Refinement : Use density functional theory (DFT) with solvent-correction parameters (e.g., PCM model) to improve agreement between calculated and experimental spectra .
Q. What methodologies optimize substitution reactions at the bromine position for creating novel derivatives?
- Nucleophilic Aromatic Substitution (SNAr) : Activate the bromine site using electron-withdrawing groups (e.g., nitro or carbonyl) and employ polar aprotic solvents (DMF, DMSO). For example, amination reactions with NH₃/MeOH at 80°C achieve >70% substitution .
- Catalytic Systems : Use Cu(I) or Pd(0) catalysts for cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids). A Pd(PPh₃)₄/K₂CO₃ system in THF/H₂O at 90°C is effective .
Q. How can researchers mitigate challenges in isolating regioisomers during alkylation of the imidazo[1,2-a]pyridine core?
- Chromatographic Optimization : Use reverse-phase HPLC with gradient elution (ACN/H₂O + 0.1% TFA) to separate isomers.
- Protecting Group Strategies : Temporarily block reactive sites (e.g., N-Boc protection) to direct alkylation to specific positions .
Methodological Notes
- Safety Protocols : Always use PPE (gloves, goggles) due to the compound’s toxicity. Waste must be treated as hazardous and disposed via certified facilities .
- Contradiction Handling : If synthetic yields vary between batches, verify reagent purity via titration and monitor reaction progress using TLC or in-situ IR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
